3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a chemical compound with significant biological activity and potential applications in medicinal chemistry. It is categorized as a quinazoline derivative, which are known for their diverse pharmacological properties, including anticancer and antimicrobial activities. The molecular formula of this compound is C15H9ClN4, and it has a molecular weight of 280.72 g/mol. The compound is primarily used in non-human research settings and is not intended for therapeutic or veterinary use.
The synthesis of 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves several key steps:
For example, one synthesis pathway includes treating 2-chloro-4-hydrazinylquinazoline with trifluoroacetic acid to yield derivatives with enhanced biological activity .
The structure of 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline features:
The InChI Key for this compound is VJMPAMJELAXPHG-UHFFFAOYSA-N, and its SMILES representation is C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=CC(=CC=C4)Cl.
3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline can participate in various chemical reactions:
The mechanism of action for 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline involves:
The physical and chemical properties of 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline include:
These properties are crucial for understanding how the compound behaves in different environments and its potential interactions with biological systems.
The applications of 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline primarily revolve around its use in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2